2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)-
Overview
Description
2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- is a complex organic compound with a unique structure. It is characterized by a naphthalene core with multiple stereocenters, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- involves several steps. One common method includes the hydrogenation of a precursor naphthalene derivative, followed by functional group modifications to introduce the prop-2-enoic acid moiety . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying stereochemistry.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2R,4aR,8R,8aR)-8-Hydroxy-4a,8-dimethyldecahydro-2-naphthalenyl]acrylic acid
- 2-[(2R,4aR,8R,8aR)-8-Hydroxy-4a,8-dimethyldecahydro-2-naphthalenyl]prop-2-enoic acid
Uniqueness
What sets 2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h5,12-13H,2,4,6-9H2,1,3H3,(H,16,17)/t12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXMCYDEIZPGME-VNHYZAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951064 | |
Record name | 2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28399-17-9 | |
Record name | (2R,4aR,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28399-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eudesma-3,11(13)-dien-12-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028399179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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